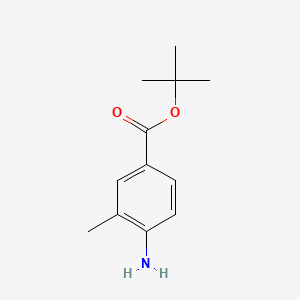

Tert-butyl 4-amino-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMIRAQWPTZEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700584 | |

| Record name | tert-Butyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934481-43-3 | |

| Record name | tert-Butyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Tert-butyl 4-amino-3-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-amino-3-methylbenzoate, a key intermediate in pharmaceutical and materials science research. This document outlines a probable synthetic pathway, detailed experimental protocols, and expected characterization data.

Physicochemical Properties

This compound is a substituted aromatic amine with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 934481-43-3 | [1] |

| Appearance | White to off-white crystalline solid (Expected) | [3] |

| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. | |

| Storage | 2-8°C, protected from light | [4] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 3-methyl-4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by a Fischer-Speier esterification to form the tert-butyl ester.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid

This procedure is based on the reduction of a nitrobenzoic acid derivative.[5]

Protocol:

-

To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).[5]

-

The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[5]

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is an adaptation of the Fischer-Speier esterification method for similar aromatic acids.

Protocol:

-

Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a mixture of tert-butanol (as both solvent and reactant) and an inert co-solvent such as toluene to aid in the removal of water.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization Data (Expected)

The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds.[6][7][8]

| Technique | Expected Data |

| ¹H NMR | * δ (ppm) ~7.6-7.8 (d, 1H): Aromatic proton ortho to the ester group. |

-

δ (ppm) ~6.6-6.8 (d, 1H): Aromatic proton meta to the ester group.

-

δ (ppm) ~6.5-6.7 (s, 1H): Aromatic proton ortho to the amino group.

-

δ (ppm) ~3.5-4.5 (br s, 2H): Amine (-NH₂) protons.

-

δ (ppm) ~2.1-2.3 (s, 3H): Methyl (-CH₃) protons.

-

δ (ppm) ~1.5 (s, 9H): Tert-butyl (-C(CH₃)₃) protons. | | ¹³C NMR | * δ (ppm) ~166: Ester carbonyl carbon.

-

δ (ppm) ~145-150: Aromatic carbon attached to the amino group.

-

δ (ppm) ~120-135: Aromatic carbons.

-

δ (ppm) ~110-120: Aromatic carbons.

-

δ (ppm) ~80: Quaternary carbon of the tert-butyl group.

-

δ (ppm) ~28: Methyl carbons of the tert-butyl group.

-

δ (ppm) ~17: Methyl carbon on the aromatic ring. | | IR (Infrared Spectroscopy) | * ~3450-3350 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.

-

~2980-2850 cm⁻¹: C-H stretching of alkyl groups.

-

~1700 cm⁻¹: C=O stretching of the ester.

-

~1620 cm⁻¹: N-H bending of the primary amine.

-

~1250 cm⁻¹: C-O stretching of the ester. | | Mass Spectrometry (MS) | * [M]⁺: Expected molecular ion peak at m/z = 207.

-

[M-56]⁺: Fragment corresponding to the loss of isobutylene from the tert-butyl group. |

Troubleshooting and Optimization

The following diagram outlines potential issues and solutions for optimizing the synthesis of this compound.

Caption: Troubleshooting guide for the synthesis of this compound.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

- 1. Page loading... [guidechem.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR [m.chemicalbook.com]

Tert-butyl 4-amino-3-methylbenzoate CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-amino-3-methylbenzoate, a key chemical intermediate in pharmaceutical research and development. Below, you will find its chemical properties, supplier information, a detailed synthesis protocol, and its applications in medicinal chemistry, particularly in the synthesis of potentially therapeutic compounds.

Chemical Identification and Properties

This compound is an aromatic amine and a benzoate ester. Its chemical structure consists of a benzene ring substituted with an amino group, a methyl group, and a tert-butyl ester group.

| Property | Value | Reference |

| CAS Number | 934481-43-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][3] |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | Oily, slowly solidifying to a solid | [4] |

| Purity | Typically ≥95% | [3] |

Commercial Availability

This compound is available from various chemical suppliers. The following table lists some of the companies that offer this compound.

| Supplier | Catalog Number | Purity |

| Alchem Pharmtech | - | - |

| Biotuva Life Sciences | B847361 | 95% |

| ChemicalBook | - | - |

| CookeChem | - | 98% |

| Crysdot LLC | CD12005119 | - |

| Guidechem | - | - |

| Hangzhou J&H Chemical Co., Ltd. | - | 98% |

| LookChem | - | - |

| MOLBASE | - | 98% |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, tert-butyl 3-methyl-4-nitrobenzoate.

Experimental Protocol: Reduction of Tert-butyl 3-methyl-4-nitrobenzoate[4]

Materials:

-

Tert-butyl 3-methyl-4-nitrobenzoate (6.6 g, 27 mmol)

-

10% Palladium on carbon (Pd/C) catalyst (0.55 g)

-

Ethanol (200 mL)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

A suspension of tert-butyl 3-methyl-4-nitrobenzoate and 10% Pd/C catalyst in ethanol is prepared in a suitable reaction vessel.

-

The reaction mixture is stirred under a hydrogen atmosphere (60 psi) for 3 hours.

-

Upon completion of the reaction, the mixture is filtered through diatomaceous earth (Celite®) to remove the catalyst.

-

The volatile solvent (ethanol) is evaporated under reduced pressure.

-

The resulting product, this compound, is obtained as an oil that slowly solidifies, with a reported yield of 99% (5.7 g).

Application in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. The tert-butyl ester group often functions as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.[6][7] This allows for chemical modifications at other positions of the molecule without affecting the carboxylic acid.

The core structure, 4-amino-3-methylbenzoic acid, and its derivatives are recognized as important intermediates in the development of therapeutic agents.[8][9] For instance, the methyl ester of 4-amino-3-methylbenzoic acid is utilized in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[8]

While specific biological activities of this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the development of novel drug candidates. The 4-amino-3-methylbenzoic acid scaffold is a key component in various kinase inhibitors and other targeted therapies. The choice between different ester groups, such as methyl, ethyl, or tert-butyl, can influence the physicochemical properties of the final compound, including solubility and metabolic stability, which are critical for drug efficacy.[10]

Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been reported. However, as a derivative of an aromatic amino acid, its metabolites or the compounds synthesized from it could potentially interact with various biological pathways. Aromatic amino acids and their derivatives are known to play roles in cellular metabolism and signaling. Further research is needed to elucidate any direct biological effects of this compound.

Conclusion

This compound is a commercially available and synthetically accessible compound that holds significant potential as an intermediate in drug discovery and medicinal chemistry. Its utility as a protected form of 4-amino-3-methylbenzoic acid allows for the synthesis of a diverse range of derivatives for the development of new therapeutic agents. While direct biological data is limited, the established importance of the 4-amino-3-methylbenzoic acid scaffold in bioactive molecules underscores the value of its tert-butyl ester derivative in pharmaceutical research.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. This compound | 934481-43-3 [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Spectrometric Analysis of Tert-butyl 4-amino-3-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Tert-butyl 4-amino-3-methylbenzoate, a compound of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectral characteristics based on the analysis of structurally analogous compounds. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound.

Predicted Spectral Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of closely related molecules, including Methyl 4-amino-3-methylbenzoate and 4-Amino-3-methylbenzoic acid.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.7 | d | 1H | Ar-H (H-6) |

| ~7.6 | dd | 1H | Ar-H (H-2) |

| ~6.6 | d | 1H | Ar-H (H-5) |

| ~4.0 (broad s) | s | 2H | -NH₂ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~1.5 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~166 | C=O (Ester) |

| ~148 | C-NH₂ |

| ~131 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~125 | Ar-C (quaternary) |

| ~123 | Ar-CH |

| ~117 | Ar-CH |

| ~80 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

| ~17 | Ar-CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1710 - 1680 | Strong | C=O Stretch (Ester) |

| 1620 - 1580 | Medium | C=C Stretch (Aromatic) |

| 1520 - 1480 | Medium | N-H Bend (Amino group) |

| 1370 - 1360 | Medium | C-H Bend (tert-Butyl) |

| 1280 - 1200 | Strong | C-O Stretch (Ester) |

MS (Mass Spectrometry) Data

The exact mass of this compound is 207.1259 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 207 | High | [M]⁺ (Molecular Ion) |

| 151 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 134 | Medium | [M - C₄H₉O]⁺ |

| 106 | Medium | [M - C₄H₉O₂C]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR or KBr pellet) in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute the solution as needed for the specific instrument.[2]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[3]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

A Technical Guide to the Solubility of Tert-butyl 4-amino-3-methylbenzoate in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Compound Profile: Tert-butyl 4-amino-3-methylbenzoate

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₇NO₂

-

Molecular Weight: 207.27 g/mol

-

Structure:

This is a representative image. The actual structure should be verified from a reliable chemical database.

The structure, featuring both a polar amine group and a nonpolar tert-butyl ester group, suggests a varied solubility profile across different organic solvents, which is critical for applications in synthesis, purification, and formulation.

Quantitative Solubility Data

Precise solubility data is fundamental for process optimization. The following table provides a standardized format for presenting empirically determined solubility values. Currently, specific data for this compound is not publicly available; this table serves as a template for researchers to populate with their experimental findings.

| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Alcohols | ||||

| Methanol | 5.1 | 25 | Data Not Found | Gravimetric |

| Ethanol | 4.3 | 25 | Data Not Found | Gravimetric |

| Isopropanol | 3.9 | 25 | Data Not Found | Gravimetric |

| Ketones | ||||

| Acetone | 5.1 | 25 | Data Not Found | Gravimetric |

| Esters | ||||

| Ethyl Acetate | 4.4 | 25 | Data Not Found | Gravimetric |

| Aromatic Hydrocarbons | ||||

| Toluene | 2.4 | 25 | Data Not Found | Gravimetric |

| Aliphatic Hydrocarbons | ||||

| n-Heptane | 0.1 | 25 | Data Not Found | Gravimetric |

| Chlorinated Solvents | ||||

| Dichloromethane | 3.1 | 25 | Data Not Found | Gravimetric |

| Nitriles | ||||

| Acetonitrile | 5.8 | 25 | Data Not Found | Gravimetric |

| Ethers | ||||

| Diethyl Ether | 2.8 | 25 | Data Not Found | Gravimetric |

| Amides | ||||

| Dimethylformamide (DMF) | 6.4 | 25 | Data Not Found | Gravimetric |

| Sulfoxides | ||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Data Not Found | Gravimetric |

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-defined experimental protocols. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[3][4]

Equilibrium Solubility Determination via Shake-Flask Method

This method involves creating a saturated solution of the solute in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.1.1. Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: Analytical or HPLC grade common organic solvents

-

Apparatus: Orbital shaker with temperature control, calibrated thermometer, analytical balance, volumetric flasks, pipettes, glass vials with screw caps, syringe filters (0.22 µm), and a validated analytical instrument (e.g., HPLC-UV).

3.1.2. Detailed Procedure

-

Preparation: Add an excess amount of the compound to a vial containing a precise volume of the chosen solvent. An excess is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for physiological relevance)[5]. Agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours).

-

Sampling: After equilibration, stop the agitation and allow the vials to stand in the temperature bath for at least one hour to allow undissolved solids to sediment.

-

Separation: Carefully withdraw a sample from the clear supernatant. To prevent the transfer of solid particles, use a syringe equipped with a chemical-resistant filter.

-

Quantification: Analyze the concentration of the solute in the filtered sample.[4] High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[6] Alternatively, for a gravimetric approach, a known volume of the filtrate is evaporated to dryness, and the remaining solid residue is weighed.

-

Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.[5]

High-Throughput Solubility Screening

For early-stage drug discovery and process development, a higher throughput method may be necessary to screen solubility in numerous solvents quickly. This is often accomplished using 96-well plates.

Caption: Logical Workflow for High-Throughput Solubility Screening.

Factors Influencing Solubility

The solubility of an organic compound is governed by its physicochemical properties and the properties of the solvent. Key factors include:

-

Polarity: The principle of "like dissolves like" is paramount. The presence of the polar amine (-NH₂) group and the ester carbonyl (C=O) in this compound suggests solubility in polar solvents, while the aromatic ring and tert-butyl group favor solubility in non-polar solvents.[7]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This relationship is crucial for processes like recrystallization.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the ester's oxygen atoms can act as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.

-

Crystalline Structure: The stability of the compound's crystal lattice must be overcome by solvent-solute interactions. Polymorphism, the existence of different crystal forms, can lead to significant differences in solubility.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Tert-butyl 4-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in tert-butyl 4-amino-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. The document details the electronic and steric influences on the nucleophilicity of the amino group and presents detailed experimental protocols for its derivatization through acylation and alkylation reactions. Quantitative data, where available from analogous systems, is summarized, and spectroscopic data for the parent compound is provided for reference. This guide is intended to serve as a practical resource for chemists engaged in the synthesis and modification of substituted anilines for drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a scaffold that can be readily modified at the amino group to generate a diverse range of derivatives. The reactivity of the primary aromatic amino group is central to its utility, allowing for the formation of amides, secondary and tertiary amines, and other functionalities that are crucial for modulating the pharmacological properties of a lead compound. Understanding the factors that govern the reactivity of this amino group is therefore paramount for its effective utilization in synthetic campaigns.

The electronic character of the benzene ring in this compound is influenced by three key substituents: the amino group itself, the methyl group, and the tert-butyl ester group. The amino group is a strong activating group, donating electron density to the ring through resonance. The methyl group is a weak activating group, donating electron density via induction. Conversely, the tert-butyl ester group is a deactivating group, withdrawing electron density from the ring through its carbonyl functionality. The interplay of these electronic effects, coupled with the steric hindrance imparted by the ortho-methyl group and the bulky tert-butyl ester, dictates the nucleophilicity of the amino group and its accessibility to various electrophiles.

This guide will delve into the specifics of this reactivity, providing both theoretical background and practical, detailed experimental procedures for key transformations of the amino group.

Spectroscopic and Physical Data of this compound

A thorough characterization of the starting material is essential for monitoring reaction progress and confirming the structure of newly synthesized derivatives.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 934481-43-3 |

| Appearance | Off-white to light yellow powder |

| Melting Point | Not reported |

Spectroscopic Data:

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, the amino group protons, and the tert-butyl group protons. The aromatic protons would likely appear as a complex multiplet due to their coupling patterns. The methyl group protons would be a singlet at approximately 2.2 ppm, the amino group protons a broad singlet, and the tert-butyl group a sharp singlet at around 1.5 ppm.

-

¹³C NMR (Predicted): The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl carbon, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.

-

IR Spectrum: The infrared spectrum of the parent acid, 4-amino-3-methylbenzoic acid, shows characteristic N-H stretching vibrations for the amino group in the region of 3300-3500 cm⁻¹ and a strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹.[1] For the tert-butyl ester, the N-H stretches are expected in a similar region, and the C=O stretch of the ester is anticipated to be in the range of 1715-1730 cm⁻¹.

Reactivity of the Amino Group: Key Reactions and Protocols

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations. This section provides detailed experimental protocols for two fundamental reaction classes: N-acylation and N-alkylation. These protocols are based on established methodologies for substituted anilines and are adapted for the specific substrate.

N-Acylation Reactions

N-acylation is a common strategy to introduce amide functionalities, which are prevalent in drug molecules. The reaction involves the treatment of the amino group with an acylating agent, such as an acid chloride or anhydride, or the coupling with a carboxylic acid using a suitable activating agent.

This procedure describes the straightforward acetylation of the amino group to form tert-butyl 4-acetamido-3-methylbenzoate.

Experimental Protocol:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL).

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.[2]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (15 mL), and finally with brine (15 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tert-butyl 4-acetamido-3-methylbenzoate.

Logical Workflow for N-Acetylation

References

Stability of the tert-butyl ester under basic and nucleophilic conditions

An In-depth Technical Guide on the Stability of the tert-Butyl Ester under Basic and Nucleophilic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in organic synthesis, particularly valued in the pharmaceutical industry for its unique stability profile. Its widespread use stems from its remarkable resistance to a broad range of basic and nucleophilic reagents, which allows for selective transformations elsewhere in a complex molecule. This technical guide provides a comprehensive overview of the stability of the tert-butyl ester, detailing its reactivity under various conditions, providing experimental protocols for stability assessment, and illustrating the mechanistic basis for its chemical behavior.

Core Principles of tert-Butyl Ester Stability

The stability of the tert-butyl ester is primarily attributed to two key factors:

-

Steric Hindrance: The bulky tert-butyl group physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This significantly slows down the rate of the typical BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) hydrolysis mechanism that is common for less hindered esters.[1]

-

Electronic Effects: The electron-donating nature of the tert-butyl group slightly reduces the electrophilicity of the carbonyl carbon, further disfavoring nucleophilic attack.

Under acidic conditions, the tert-butyl ester is readily cleaved via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism, which proceeds through a stable tertiary carbocation. This distinct cleavage pathway under acidic conditions makes the tert-butyl ester an excellent orthogonal protecting group in complex synthetic strategies.

Data Presentation: Stability under Various Conditions

The following tables summarize the stability of the tert-butyl ester under a variety of basic and nucleophilic conditions. While quantitative kinetic data is often substrate-dependent, this guide provides a qualitative and comparative overview based on established chemical principles and literature precedents.

Table 1: Stability in the Presence of Common Bases

| Base/Reagent System | Solvent(s) | Temperature | Stability/Reactivity | Notes |

| Aqueous Hydroxides | ||||

| 1M NaOH (aq) | Various | Room Temp. | Generally Stable | Saponification is extremely slow due to steric hindrance. |

| 1M LiOH (aq) | THF/H₂O | Room Temp. | Generally Stable | Often used for the selective hydrolysis of other esters in the presence of a t-Bu ester.[2] |

| Powdered KOH | THF | Room Temp. | Labile | Can effect cleavage of tert-butyl benzoates in excellent yield (94-99%).[3] |

| Alkoxides | ||||

| Sodium Methoxide | Methanol | Reflux | Generally Stable | Transesterification is sterically hindered and generally does not occur. |

| Potassium tert-Butoxide | t-BuOH/THF | Room Temp. | Stable | Common non-nucleophilic base, well-tolerated. |

| Amines | ||||

| Piperidine (20-50%) | DMF | Room Temp. | Stable | Standard condition for Fmoc deprotection in solid-phase peptide synthesis (SPPS); t-Bu esters are stable.[4][5] |

| Triethylamine (Et₃N) | Various | Room Temp. | Stable | Common organic base; no reaction observed. |

| Hydrazine (NH₂NH₂) | Methanol | Reflux | Generally Stable | While a potent nucleophile, aminolysis is sterically hindered. |

| Other Basic Conditions | ||||

| K₂CO₃ / Cs₂CO₃ | Methanol | Room Temp. | Stable | Common inorganic bases for various transformations; t-Bu esters are unaffected. |

| NaH | DMF | Room Temp. | Labile | A hazardous procedure for cleavage has been reported.[3] |

Table 2: Stability towards Common Nucleophiles

| Nucleophile | Solvent(s) | Temperature | Stability/Reactivity | Notes |

| Grignard Reagents (e.g., MeMgBr) | THF, Et₂O | 0 °C to RT | Stable | Steric hindrance prevents addition to the carbonyl. |

| Organolithium Reagents (e.g., n-BuLi) | THF, Hexanes | -78 °C to RT | Stable | Generally stable, though strong bases can deprotonate the α-carbon under certain conditions. |

| Hydride Reducing Agents (NaBH₄, LiAlH₄) | Alcohols, THF, Et₂O | 0 °C to Reflux | Stable | Resistant to reduction. |

| Enolates (e.g., Lithium diisopropylamide) | THF | -78 °C | Stable | LDA is a non-nucleophilic base; the ester is generally stable to the enolate itself. |

| Cyanide (e.g., KCN) | DMSO, Alcohols | Room Temp. | Stable | Nucleophilic attack is sterically hindered. |

| Thiols (e.g., Thiophenol) | Various | Room Temp. | Stable | Thiolates are generally not reactive towards t-Bu esters. |

Experimental Protocols

Protocol 1: General Procedure for Assessing tert-Butyl Ester Stability

This protocol outlines a general method for quantitatively assessing the stability of a tert-butyl ester-containing compound to a specific basic or nucleophilic reagent using High-Performance Liquid Chromatography (HPLC).

Materials:

-

tert-Butyl ester-containing compound of interest

-

Reagent to be tested (e.g., 1M NaOH, piperidine)

-

An appropriate solvent system (e.g., THF/water, DMF)

-

Quenching solution (e.g., 1M HCl for basic reactions)

-

Internal standard (optional, for improved accuracy)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phases (e.g., acetonitrile/water with a modifier like TFA or formic acid)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve a known amount of the tert-butyl ester-containing compound and the internal standard (if used) in the chosen solvent.

-

Initial Sample (T=0): Immediately after dissolution, withdraw an aliquot of the reaction mixture. Quench the reaction by adding it to a vial containing the quenching solution. Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis. This serves as the T=0 reference point.

-

Reaction Initiation: Add the basic or nucleophilic reagent to the reaction vessel to initiate the stability test. Start a timer and maintain the reaction at the desired temperature with stirring.

-

Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the reaction mixture. Immediately quench and dilute each aliquot as described in step 2.

-

HPLC Analysis: Analyze the prepared samples by HPLC. Monitor the disappearance of the starting material peak and the appearance of any degradation product peaks (e.g., the corresponding carboxylic acid).

-

Data Analysis: Calculate the percentage of the tert-butyl ester remaining at each time point relative to the T=0 sample. This can be done by comparing the peak areas of the starting material (and correcting with the internal standard if used). Plot the percentage of remaining starting material versus time to obtain a stability profile.

Protocol 2: Cleavage of a tert-Butyl Benzoate using Powdered KOH in THF

This protocol is for the deprotection of a tert-butyl benzoate, demonstrating a condition under which the ester is labile.

Materials:

-

tert-Butyl benzoate substrate

-

Powdered Potassium Hydroxide (KOH)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of the tert-butyl benzoate (1.0 mmol) in anhydrous THF (10 mL) at room temperature, add powdered KOH (5.0 mmol, 5 equivalents).

-

Reaction Monitoring: Stir the suspension at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid, which can be further purified by crystallization or column chromatography.

Mandatory Visualizations

Caption: BAC2 mechanism for tert-butyl ester hydrolysis.

Caption: Experimental workflow for stability assessment.

Conclusion

The tert-butyl ester is an exceptionally robust protecting group for carboxylic acids under a wide range of basic and nucleophilic conditions. This stability is primarily due to the steric hindrance imposed by the bulky tert-butyl group, which effectively prevents the BAC2 reaction mechanism. While generally stable, conditions have been identified for its cleavage under specific, often harsh, basic conditions. A thorough understanding of its stability profile, as outlined in this guide, is crucial for its effective implementation in complex, multi-step organic syntheses, enabling researchers and drug development professionals to design more efficient and successful synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

The Gatekeeper of Reactivity: A Technical Guide to Protecting Group Strategy Using tert-Butyl Esters

For researchers, scientists, and drug development professionals, the strategic employment of protecting groups is a fundamental cornerstone of modern organic synthesis. Among the diverse arsenal of protective moieties, the tert-butyl (t-Bu) ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its widespread application, particularly in the intricate syntheses of pharmaceuticals and natural products, is a testament to its unique combination of stability across a range of reaction conditions and its facile, selective removal under specific acidic environments.[1][2]

This technical guide provides an in-depth exploration of the tert-butyl ester protecting group, covering its synthesis, stability profile, and deprotection methodologies. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required to effectively implement this protecting group strategy in their synthetic endeavors.

Core Principles of tert-Butyl Ester Protection

The utility of the tert-butyl ester as a protecting group is rooted in its steric hindrance and electronic properties. The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a variety of reagents, including organometallics and basic conditions.[1][3] However, under acidic conditions, the ester oxygen is protonated, initiating a cleavage mechanism that proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which subsequently eliminates as isobutylene gas.[1][4] This irreversible decomposition of the protecting group drives the deprotection reaction to completion.[1]

Advantages of tert-Butyl Ester Protection:

-

Stability: Resistant to a wide range of nucleophilic and basic conditions.[1]

-

Facile Cleavage: Readily removed under specific and often mild acidic conditions.[2]

-

Orthogonality: Can be selectively removed in the presence of other protecting groups, such as benzyl esters and Fmoc groups.[5]

-

Byproduct Profile: Deprotection yields the desired carboxylic acid and volatile isobutylene, simplifying purification.[4]

Introduction of the tert-Butyl Ester Protecting Group

The formation of a tert-butyl ester can be achieved through several methods, with the choice of protocol often dictated by the substrate's characteristics and the scale of the reaction.

One of the most common approaches involves the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[5] This reaction is typically performed in a non-polar solvent with a catalytic amount of a strong acid, such as sulfuric acid.[6] Another effective method is the transesterification of methyl or ethyl esters with potassium tert-butoxide in diethyl ether.[7] More recently, methods utilizing bis(trifluoromethanesulfonyl)imide in tert-butyl acetate have been developed for the direct tert-butylation of free amino acids.[6][8]

Quantitative Data for tert-Butyl Ester Formation

| Carboxylic Acid Derivative | Reagents and Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Various free amino acids | 1.1 equiv of bis(trifluoromethanesulfonyl)imide | tert-Butyl acetate | Not specified | Good yields | [6][8] |

| Aliphatic and aromatic methyl esters | 1-1.2 equiv of potassium tert-butoxide | Diethyl ether | Not specified | Good yields | [7] |

| L-γ-Methyleneglutamic acid amide derivative | tert-Butyl acetate, perchloric acid | Not specified | Not specified | 70 | [9] |

Stability of tert-Butyl Esters

A key advantage of the tert-butyl ester protecting group is its stability under a variety of reaction conditions, allowing for a broad range of chemical transformations to be performed on other parts of the molecule. They are generally stable to basic hydrolysis and many nucleophiles.[1][3]

Deprotection of tert-Butyl Esters

The cleavage of tert-butyl esters is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile protecting groups.

Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are highly effective for rapid and complete deprotection.[1] Milder conditions, such as using zinc bromide (ZnBr2) in DCM, can be employed for the selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups like N-Boc.[10][11] Other reported methods include the use of cerium(III) chloride and sodium iodide in acetonitrile, p-toluenesulfonic acid under microwave irradiation, and aqueous phosphoric acid.[8][12][13] A catalytic protocol using tris(4-bromophenyl)amminium radical cation ("magic blue") and triethylsilane has also been reported for mild deprotection.[14]

Quantitative Data for tert-Butyl Ester Deprotection

| Substrate | Reagents and Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| N-protected amino acid tert-butyl ester | 500 mol% ZnBr2, Room Temp | Dichloromethane | 24 h | Good yields | [10][11] |

| N-Boc-protected amino acid tert-butyl esters | 1.5 equiv CeCl3·7H2O, 1.3 equiv NaI, reflux | Acetonitrile | 1–6 h | 75–99 | [12] |

| Aromatic tert-butyl esters | 2.0 equiv p-toluenesulfonic acid monohydrate, Microwave | Solvent-free | 3–4 min | High yields | [13] |

| tert-Butyl ethyl succinate | Tris(4-bromophenyl)amminium radical cation, triethylsilane | Not specified | Not specified | 95 (mono-acid) | [5][14] |

| Various tert-butyl esters | Aqueous phosphoric acid, Room Temp | Aqueous | Not specified | High | [5] |

| N-(Boc)-amino tert-butyl esters | 3M HCl | Not specified | Not specified | 85 (Boc cleavage only) | [9] |

| N-(Boc)-amino tert-butyl esters | TFA, anisole | Not specified | Not specified | 98 (both groups cleaved) | [9] |

Experimental Protocols

Protocol 1: Formation of a tert-Butyl Ester using Isobutylene and Acid Catalysis

-

Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate in a pressure-resistant vessel.[5]

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid or perchloric acid.[5]

-

Isobutylene Addition: Cool the mixture and carefully add an excess of liquefied isobutylene.

-

Reaction: Seal the vessel and stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully vent the excess isobutylene in a fume hood. Quench the reaction with a mild base, such as saturated aqueous sodium bicarbonate solution.

-

Isolation and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tert-butyl ester by column chromatography if necessary.

Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

-

Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[1]

-

TFA Addition: In a fume hood, add trifluoroacetic acid to the solution. A common condition is a 1:1 mixture of DCM:TFA.[1]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times typically range from 1 to 5 hours.[1]

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[1]

-

Purification: The resulting carboxylic acid is often of high purity. If necessary, the crude product can be purified by recrystallization or column chromatography. Alternatively, the acidic product can be extracted into a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove non-polar impurities, and then re-acidified and extracted back into an organic solvent.[1]

Protocol 3: Selective Deprotection of a tert-Butyl Ester using Zinc Bromide (ZnBr₂)

-

Reaction Setup: To a stirred solution of the N-protected amino acid tert-butyl ester (1 mmol) in dichloromethane (5 mL), add ZnBr₂ (500 mol %).[11]

-

Reaction: Stir the suspension at room temperature for 24 hours.[10][11]

-

Work-up: Add water (20 mL) to the reaction mixture and stir for an additional 10 minutes.

-

Isolation and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield the corresponding carboxylic acid. Purify by column chromatography if necessary.

Visualizing the Strategy

The following diagrams illustrate the core chemical transformations and a general workflow for the application of the tert-butyl ester protecting group strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. benchchem.com [benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

Tert-butyl 4-amino-3-methylbenzoate: A Versatile Building Block for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-amino-3-methylbenzoate is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds of medicinal interest. Its ortho-amino ester functionality provides a versatile handle for the construction of fused heterocyclic systems such as quinazolinones, benzodiazepines, and benzimidazoles. The presence of the methyl group on the benzene ring can influence the electronic and steric properties of the final molecules, potentially leading to improved biological activity and pharmacokinetic profiles. Furthermore, the tert-butyl ester group can serve as a protecting group that can be selectively cleaved under specific conditions, allowing for further functionalization of the carboxyl group. This guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of novel heterocyclic scaffolds, complete with detailed experimental protocols and data presented for easy reference.

Synthesis of this compound

The preparation of this compound can be achieved through the esterification of 4-amino-3-methylbenzoic acid. While direct literature procedures for the tert-butyl ester are not extensively documented, established methods for the synthesis of similar esters, such as the methyl and ethyl esters, can be adapted. A common and effective method involves the use of a strong acid catalyst in the presence of a tert-butyl source.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-amino-3-methylbenzoic acid

-

Tert-butanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as tert-butanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Application in the Synthesis of Novel Heterocycles

The strategic positioning of the amino and ester functionalities in this compound makes it an ideal precursor for a variety of cyclocondensation reactions to form fused heterocyclic systems.

Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of 8-methyl-substituted quinazolinones can be readily achieved from this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Ammonium acetate

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Acetylation: Dissolve this compound (1 equivalent) in glacial acetic acid and add acetic anhydride (1.2 equivalents). Heat the mixture at reflux for 2 hours. Cool the reaction mixture and pour it into ice water to precipitate the acetylated intermediate. Filter and dry the solid.

-

Cyclization: Mix the acetylated intermediate with ammonium acetate in excess and heat the mixture at a high temperature (e.g., 150-160 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add water to precipitate the crude quinazolinone.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired product.

Reaction Workflow for Quinazolinone Synthesis

Caption: Workflow for the synthesis of quinazolinone derivatives.

| Product | Reagents | Conditions | Yield (%) | Reference |

| 2,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate (Analogous) | Acetic anhydride, Ammonium acetate | Reflux, High Temperature | 75-85 | Adapted from general quinazolinone syntheses |

Synthesis of Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant activities. The synthesis of novel 8-methyl-substituted benzodiazepines can be envisioned starting from this compound.

Materials:

-

This compound

-

Amino acid (e.g., glycine ethyl ester hydrochloride)

-

Coupling agent (e.g., DCC, EDC)

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF, DCM)

-

Deprotecting agent (e.g., TFA)

-

Cyclization agent (e.g., a base)

Procedure:

-

Amide Coupling: Couple this compound with a protected amino acid (e.g., N-Boc-glycine) using a standard peptide coupling agent in the presence of a base.

-

Deprotection: Remove the protecting group from the newly introduced amino acid residue.

-

Cyclization: Induce intramolecular cyclization, often by heating in the presence of a base, to form the seven-membered benzodiazepine ring.

-

Purify the final product by chromatography.

Logical Pathway for Benzodiazepine Synthesis

Caption: Proposed pathway for the synthesis of benzodiazepines.

| Product | Key Steps | General Yield Range (%) | Reference |

| 1,4-Benzodiazepin-2-one Core (Analogous) | Amide coupling, cyclization | 50-70 | Based on general benzodiazepine syntheses |

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including anthelmintic, antifungal, and anticancer properties. This compound can serve as a precursor for the synthesis of 7-methyl-substituted benzimidazoles.

Materials:

-

This compound

-

Reducing agent (for a nitro precursor, if applicable)

-

Orthoester (e.g., triethyl orthoacetate) or aldehyde (e.g., acetaldehyde)

-

Acid catalyst (e.g., acetic acid)

-

Solvent (e.g., ethanol)

Procedure:

-

If starting from a nitro-precursor to the amine, a reduction step is first required.

-

React this compound with an orthoester or an aldehyde in the presence of an acid catalyst.

-

Heat the reaction mixture to facilitate the cyclocondensation reaction.

-

Monitor the reaction by TLC and upon completion, work up the reaction by removing the solvent and purifying the crude product by column chromatography or recrystallization.

Experimental Workflow for Benzimidazole Synthesis

Caption: Workflow for the synthesis of benzimidazole derivatives.

| Product | Reagents | Conditions | Yield (%) | Reference |

| 2,7-Dimethyl-1H-benzo[d]imidazole-5-carboxylate (Analogous) | Triethyl orthoacetate, Acetic acid | Reflux | 60-80 | Adapted from general benzimidazole syntheses |

Conclusion

This compound is a promising and versatile building block for the construction of a diverse range of medicinally important heterocyclic compounds. The synthetic protocols and logical pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel quinazolinones, benzodiazepines, and benzimidazoles. The strategic incorporation of the methyl and tert-butyl ester functionalities offers opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting heterocyclic scaffolds, making this compound a valuable tool in modern drug discovery. Further exploration of its reactivity is warranted to unlock its full potential in the synthesis of new chemical entities.

Methodological & Application

Application Notes and Protocols: Acylation of Tert-butyl 4-amino-3-methylbenzoate with Acid Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds prevalent in pharmaceuticals, agrochemicals, and materials science. Tert-butyl 4-amino-3-methylbenzoate is a valuable building block, and its acylation provides access to a diverse range of N-substituted derivatives. This document provides detailed application notes and standardized protocols for the acylation of this compound with various acid chlorides, primarily focusing on the robust and widely applicable Schotten-Baumann reaction conditions.

The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of acid chloride, base, solvent, and reaction temperature can be optimized to achieve high yields and purity of the desired amide product.

Data Presentation: Summary of Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions for the acylation of this compound with representative acid chlorides. The yields provided are illustrative and based on general expectations for Schotten-Baumann acylations of substituted anilines. Actual yields may vary depending on the specific reaction scale and optimization.

| Acid Chloride | Product | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Acetyl Chloride | tert-butyl 4-acetamido-3-methylbenzoate | Pyridine | Dichloromethane (DCM) | 2-4 | 0 to RT | 85-95 |

| Benzoyl Chloride | tert-butyl 4-benzamido-3-methylbenzoate | 10% aq. NaOH | Dichloromethane (DCM) | 1-3 | RT | 90-98 |

| Propionyl Chloride | tert-butyl 3-methyl-4-(propionamido)benzoate | Triethylamine (TEA) | Tetrahydrofuran (THF) | 3-5 | 0 to RT | 80-90 |

| Cyclopropanecarbonyl Chloride | tert-butyl 4-(cyclopropanecarboxamido)-3-methylbenzoate | 10% aq. NaOH | Dichloromethane (DCM) | 2-4 | RT | 88-96 |

Experimental Protocols

The following are detailed protocols for the acylation of this compound with acid chlorides under different basic conditions.

Protocol 1: Acylation using an Organic Base (Pyridine or Triethylamine)

This protocol is suitable for reactions where anhydrous conditions are preferred.

Materials:

-

This compound

-

Acid chloride (e.g., acetyl chloride, propionyl chloride)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and pyridine or TEA (1.2 eq.) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Acylation under Schotten-Baumann Conditions (Aqueous Base)

This protocol is a classic and often high-yielding method for acylating amines.

Materials:

-

This compound

-

Acid chloride (e.g., benzoyl chloride, cyclopropanecarbonyl chloride)

-

Dichloromethane (DCM) or Diethyl ether

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Erlenmeyer flask or beaker, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

In an Erlenmeyer flask or beaker, dissolve this compound (1.0 eq.) in DCM or diethyl ether.

-

Add an equal volume of 10% aqueous NaOH solution and stir the biphasic mixture vigorously.

-

Add the acid chloride (1.1 eq.) portion-wise or dropwise to the rapidly stirred mixture.

-

Continue vigorous stirring at room temperature for the time indicated in the data table, or until the reaction is complete (monitored by TLC).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Visualizations

General Experimental Workflow for Schotten-Baumann Acylation

Caption: A generalized workflow for the acylation of this compound.

Factors Influencing the Acylation of Substituted Anilines

Caption: Key factors affecting the acylation of substituted anilines.

Application Note: N-alkylation of Tert-butyl 4-amino-3-methylbenzoate via Reductive Amination under Mild Conditions

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and functional materials. Tert-butyl 4-amino-3-methylbenzoate is a valuable building block, and its N-alkylation provides access to a wide range of substituted aniline derivatives. This application note details a mild and efficient protocol for the mono-N-alkylation of this compound using reductive amination. This method avoids harsh conditions and the common problem of over-alkylation often seen with traditional methods using alkyl halides.[1]

Reductive amination is a robust chemical reaction that converts a carbonyl group and an amine into a secondary or tertiary amine.[2] The process typically involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[1][2] The use of mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) allows for high chemoselectivity, as it is gentle enough to not reduce the initial aldehyde or ketone reactants but is effective in reducing the formed iminium ion.[1] This one-pot procedure is highly efficient and offers excellent yields under ambient conditions.[2][3]

General Experimental Workflow

The diagram below outlines the typical workflow for the N-alkylation of this compound via reductive amination.

Caption: General workflow for reductive amination.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or Ketone (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.

-

Add the corresponding aldehyde or ketone (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.

-

Reaction Execution: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring mixture in portions over 5-10 minutes. The reaction is typically stirred at room temperature.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Presentation: Expected Yields

The following table summarizes representative yields for the reductive amination of anilines with various carbonyl compounds under mild conditions, based on established literature. These values serve as a benchmark for the expected outcome when applying the protocol to this compound.

| Entry | Carbonyl Compound | Product | Expected Yield (%) |

| 1 | Cyclohexanone | N-cyclohexyl derivative | ~95% |

| 2 | Benzaldehyde | N-benzyl derivative | ~85% |

| 3 | Propanal | N-propyl derivative | ~88% |

| 4 | Acetone | N-isopropyl derivative | ~92% |

Yields are based on analogous reactions reported in the literature for substituted anilines and may vary depending on the specific substrate and reaction scale.[3]

Conclusion

The reductive amination protocol outlined provides a mild, efficient, and highly selective method for the mono-N-alkylation of this compound. This approach is characterized by its operational simplicity, use of stable and readily available reagents, and high yields, making it an attractive strategy for medicinal chemistry and drug development professionals. The reaction tolerates a wide variety of functional groups and consistently delivers the desired secondary amine with minimal by-product formation.

References

Application Notes: Suzuki Coupling Reactions with Derivatives of Tert-butyl 4-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated derivatives of Tert-butyl 4-amino-3-methylbenzoate. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted biaryl compounds, which are key structural motifs in many pharmacologically active molecules and functional materials. The protocols outlined below are designed to be a robust starting point for researchers engaged in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1] For derivatives of this compound, the Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 3-position, providing a straightforward route to complex molecular architectures.

The presence of a free amino group on the aromatic ring can sometimes lead to side reactions, such as reductive dehalogenation.[2] While not always necessary, protection of the amino group (e.g., as a Boc-carbamate) is a recommended strategy if significant formation of the dehalogenated side product is observed.[2] The tert-butyl ester is generally stable under the basic conditions typically employed for this reaction.

General Reaction Scheme

The Suzuki-Miyaura reaction couples a halogenated derivative of this compound (where X = Br, I) with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base.

Data Presentation: Representative Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions and expected yields for the coupling of aryl bromides structurally analogous to Tert-butyl 4-amino-3-bromo-2-methylbenzoate.[1]

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 90-97 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-92 |

| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 8 | 91-98 |

| 4 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 80 | 18 | 88-95 |

| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-87 |

Experimental Protocols

This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of a halo-derivative of this compound with an arylboronic acid. Optimization may be required for specific substrates.[1][3]

Materials and Equipment

-

Tert-butyl 4-amino-3-bromo-2-methylbenzoate (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (3-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

-

Degassed water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert atmosphere supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, etc.)

-

Silica gel for column chromatography

General Procedure

-

Reaction Setup: To a dry Schlenk flask, add Tert-butyl 4-amino-3-bromo-2-methylbenzoate (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (5 mol%).[1]

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

-

Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.

-

Reaction Execution: With vigorous stirring, heat the mixture to the desired temperature (typically 80-100 °C) using a heating mantle or oil bath.[3]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagrams

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

References

Synthesis of Quinolone Derivatives from Tert-butyl 4-amino-3-methylbenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, valuable scaffolds in medicinal chemistry, utilizing tert-butyl 4-amino-3-methylbenzoate as a key starting material. The following sections outline established synthetic methodologies, including the Combes, Doebner-von Miller, and Friedländer syntheses, adapted for this specific substrate. Quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction to Quinoline Synthesis

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The versatile nature of the quinoline core makes it a privileged structure in drug discovery and development. Several named reactions have been established for the synthesis of the quinoline ring system, each offering a unique approach to constructing this bicyclic framework. This document focuses on the application of three such methods—the Combes, Doebner-von Miller, and Friedländer syntheses—starting from the readily available this compound.

Synthetic Pathways and Methodologies

The synthesis of quinoline derivatives from this compound can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the resulting quinoline ring and the availability of the corresponding co-reactants.

Combes Quinoline Synthesis